1-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclopentanecarboxylic acid
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Overview
Description
1-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclopentanecarboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with a difluorocyclopentane ring The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes
Preparation Methods
The synthesis of 1-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclopentanecarboxylic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Difluorocyclopentane Ring: The difluorocyclopentane ring can be synthesized through various methods, including the reaction of cyclopentanone with difluoromethylating agents.
Coupling Reaction: The protected amino group is then coupled with the difluorocyclopentane carboxylic acid derivative under suitable reaction conditions to form the final product.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
1-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclopentanecarboxylic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The difluorocyclopentane ring can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include TFA, DMAP, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
1-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclopentanecarboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclopentanecarboxylic acid involves the interaction of its functional groups with molecular targets. The Boc group provides protection to the amino group, allowing selective reactions to occur at other sites. The difluorocyclopentane ring can interact with enzymes and receptors, modulating their activity through binding interactions .
Comparison with Similar Compounds
1-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclopentanecarboxylic acid can be compared with other Boc-protected amino acids and difluorocyclopentane derivatives:
Boc-Protected Amino Acids: Similar compounds include Boc-protected glycine, alanine, and phenylalanine, which are commonly used in peptide synthesis.
Difluorocyclopentane Derivatives: Compounds such as 3,3-difluorocyclopentanecarboxylic acid and its esters are structurally similar and used in similar applications.
The uniqueness of this compound lies in the combination of the Boc-protected amino group and the difluorocyclopentane ring, providing distinct reactivity and application potential.
Properties
IUPAC Name |
3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO4/c1-9(2,3)18-8(17)14-10(7(15)16)4-5-11(12,13)6-10/h4-6H2,1-3H3,(H,14,17)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJGLGFSNZFIPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC(C1)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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